![molecular formula C10H10ClNO2S B1654305 2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile CAS No. 219765-69-2](/img/structure/B1654305.png)
2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile
Overview
Description
2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as DCBSA and has been used in various fields such as biochemistry, medicinal chemistry, and material science.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile is not well understood. However, it is believed to act as an electrophile due to the presence of a sulfonyl chloride group. It can react with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate amide derivatives.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile have not been extensively studied. However, it has been reported to exhibit anti-inflammatory and anti-cancer properties. It has also been reported to inhibit the growth of various microbial strains.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile in lab experiments is its high reactivity towards various nucleophiles. This makes it a useful reagent in the synthesis of various compounds. However, one of the limitations of using DCBAS is its toxicity. It is a hazardous material and should be handled with care.
Future Directions
There are several future directions for the use of 2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile in scientific research. One of the areas of future research is the development of new synthetic methodologies using DCBAS as a reagent. Another area of future research is the development of new drugs using DCBAS as a building block. Additionally, the use of DCBAS in material science is an area of future research. It can be used as a cross-linking agent in the preparation of various polymer membranes.
Conclusion
In conclusion, 2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile is a useful reagent in scientific research. It has been used in various fields such as biochemistry, medicinal chemistry, and material science. Its high reactivity towards various nucleophiles makes it a useful reagent in the synthesis of various compounds. However, its toxicity is a limitation that should be taken into consideration. There are several future directions for the use of DCBAS in scientific research, including the development of new synthetic methodologies, new drugs, and its use in material science.
Scientific Research Applications
2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile has been used in various scientific research applications. It has been used as a reagent in the synthesis of various compounds such as sulfonamides, sulfonate esters, and sulfonate amides. It has also been used in the synthesis of various heterocyclic compounds. In medicinal chemistry, DCBAS has been used as a building block in the synthesis of various drugs such as anti-inflammatory, anti-cancer, and anti-microbial agents. In material science, it has been used as a cross-linking agent in the preparation of polymer membranes.
properties
IUPAC Name |
2-(4-chloro-2,5-dimethylphenyl)sulfonylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2S/c1-7-6-10(8(2)5-9(7)11)15(13,14)4-3-12/h5-6H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOJRSHENWIDPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384092 | |
Record name | 2-(2,5-dimethyl-4-chlorobenzenesulfonyl) acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethyl-4-chlorobenzenesulfonyl) acetonitrile | |
CAS RN |
219765-69-2 | |
Record name | 2-(2,5-dimethyl-4-chlorobenzenesulfonyl) acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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